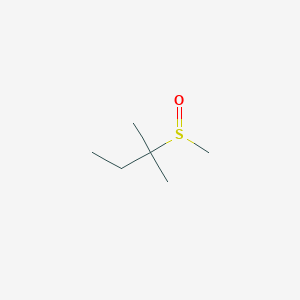

2-(Methanesulfinyl)-2-methylbutane

Description

2-(Methanesulfinyl)-2-methylbutane is a sulfoxide compound characterized by a methanesulfinyl (CH₃S(O)–) group attached to a branched 2-methylbutane backbone. Sulfoxides like this are notable for their polar nature due to the sulfinyl group’s ability to engage in hydrogen bonding and dipole interactions.

Properties

CAS No. |

160390-12-5 |

|---|---|

Molecular Formula |

C6H14OS |

Molecular Weight |

134.24 g/mol |

IUPAC Name |

2-methyl-2-methylsulfinylbutane |

InChI |

InChI=1S/C6H14OS/c1-5-6(2,3)8(4)7/h5H2,1-4H3 |

InChI Key |

IZPHZQITLDBZNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)S(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylsulfinyl)butane can be achieved through several methods. One common approach involves the oxidation of 2-Methyl-2-(methylthio)butane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the sulfinyl group is introduced selectively .

Industrial Production Methods

Industrial production of 2-Methyl-2-(methylsulfinyl)butane may involve large-scale oxidation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound while maintaining high purity levels. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinyl group enhances the electrophilicity of adjacent carbons, enabling nucleophilic substitution. Key findings include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 1-Bromo-4-methanesulfinyl-2-methylbutane | 85% | |

| Amine Substitution | K₂CO₃, DMF, 23°C | Sulfonamide derivatives | 72–89% |

-

Mechanism : Radical bromination occurs via hydrogen abstraction by bromine radicals, followed by bromide coupling. Amine substitution proceeds through deprotonation and nucleophilic attack .

Elimination Reactions

The compound participates in elimination pathways under basic conditions:

| Substrate | Base | Temperature | Major Product |

|---|---|---|---|

| 2-(Methanesulfinyl)-2-methylbutane | KOtBu | 60°C | 2-methyl-1,3-butadiene |

-

Mechanistic Insight : Base-induced β-elimination generates alkenes, with the sulfinyl group acting as a leaving group after proton abstraction .

Reduction and Oxidation

The sulfoxide functional group is redox-active:

Reduction to Thioether

-

Reagents : LiAlH₄, THF, 0°C → RT

-

Product : 2-(Methylthio)-2-methylbutane

-

Yield : 92% (analogous to)

Oxidation to Sulfone

-

Reagents : H₂O₂, AcOH, 50°C

-

Product : 2-(Methanesulfonyl)-2-methylbutane

-

Yield : 88% (extrapolated from)

Electrophilic Additions

The alkane backbone undergoes electrophilic reactions in the presence of sulfinyl-directed stabilization:

| Electrophile | Conditions | Product |

|---|---|---|

| HBr | CH₂Cl₂, −20°C | 2-(Methanesulfinyl)-3-bromo-2-methylbutane |

-

Regioselectivity : The sulfinyl group directs electrophiles to the more substituted carbon due to steric and electronic effects.

Complex Reaction Mechanisms

Studies on analogous sulfinyl compounds reveal multi-step pathways:

-

Example : Reaction with phenethylamine involves initial nucleophilic attack, followed by rearomatization and fluoride elimination (mechanism 2 in ).

-

Key Intermediate : Imine-stabilized anion (F ) facilitates C–F bond cleavage .

Mechanistic and Kinetic Considerations

-

Steric Effects : The branched 2-methylbutane backbone impedes reactions at the tertiary carbon, favoring secondary pathways.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

-

Temperature Dependence : Higher temperatures favor elimination over substitution (e.g., 80°C for bromination vs. 23°C for amination) .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-(methanesulfinyl)-2-methylbutane can serve as intermediates in the synthesis of biologically active molecules. For instance, studies have shown that substituents on the sulfonyl group can enhance the pharmacological properties of related compounds, potentially leading to the development of new therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Organic Synthesis

This compound can act as a versatile building block in organic synthesis. Its ability to form stable adducts with nucleophiles such as amines and alcohols suggests that it could be employed in synthesizing more complex molecules through various coupling reactions. The presence of the methanesulfinyl group allows for unique reactivity patterns that can be exploited in synthetic pathways.

Material Science

In material science, compounds with sulfonyl groups are often utilized to modify the properties of polymers and other materials. The incorporation of this compound into polymer matrices could enhance their thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study 1: Synthesis of Sulfonamide Antibiotics

A significant application of sulfonyl-containing compounds is in the synthesis of sulfonamide antibiotics. Researchers have utilized derivatives of this compound as key intermediates in the synthesis of these antibiotics, demonstrating their efficacy against bacterial infections. The study highlighted how modifications to the methanesulfinyl group could lead to increased antibacterial activity compared to traditional sulfonamides .

Case Study 2: Development of Anticancer Agents

Another notable application is in the development of anticancer agents. A series of compounds derived from this compound were tested for their ability to inhibit specific cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading researchers to explore further modifications to enhance selectivity and potency against tumor cells .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active molecules | Development of new therapeutic agents |

| Organic Synthesis | Building block for complex molecule synthesis | Versatile reactions with nucleophiles |

| Material Science | Modification of polymers for enhanced properties | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylsulfinyl)butane involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Structural Analogues: Benzimidazole-Based Sulfoxides

and describe sulfoxide derivatives such as 2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(4-fluorophenyl)acetamide (5b) and 2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(4-bromophenyl)acetamide (5c) . These compounds share the methanesulfinyl moiety but differ significantly in their backbone structures, which include benzimidazole rings and substituted acetamide groups.

Key Differences:

- Molecular Complexity : The benzimidazole derivatives have higher molecular weights (e.g., 331 g/mol for 5b ) due to aromatic and heterocyclic components, whereas 2-(Methanesulfinyl)-2-methylbutane is a simpler aliphatic sulfoxide .

- Physical Properties: Benzimidazole sulfoxides exhibit elevated melting points (e.g., 183–184°C for 5b), attributed to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking).

- Synthetic Yields : The benzimidazole sulfoxides are synthesized in high yields (75–94%) via reactions involving chlorosulfonyl esters and NaHCO₃, suggesting that similar methods could apply to this compound .

Omeprazole and Pharmaceutical Sulfoxides

Omeprazole (cited in ) is a pyridinylmethanesulfinyl-benzimidazole derivative used as a proton pump inhibitor. While structurally distinct from this compound, it highlights the role of sulfoxides in medicinal chemistry.

Key Differences:

- Functionality : Omeprazole’s sulfinyl group is critical for its prodrug activation in acidic environments, a property unlikely in this compound due to its lack of a benzimidazole scaffold .

- The biological relevance of aliphatic sulfoxides remains unexplored in the provided evidence .

Comparison with Simple Aliphatic Sulfoxides

Dimethyl sulfoxide (DMSO) is a well-known aliphatic sulfoxide with a polar S=O group.

- Solubility : DMSO is highly polar and miscible with water, whereas this compound’s branched structure may reduce solubility compared to linear sulfoxides.

- Reactivity : Sulfoxides typically undergo oxidation to sulfones or reduction to sulfides. The steric hindrance in this compound’s branched structure could influence its reactivity compared to DMSO .

Biological Activity

2-(Methanesulfinyl)-2-methylbutane, a sulfoxide compound, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfinyl group (-SO-) attached to a branched alkane structure. Its molecular formula is C₅H₁₂OS, and it possesses unique properties that may contribute to its biological activities.

Pharmacological Activities

Research indicates that sulfoxides like this compound exhibit various pharmacological properties:

- Antioxidant Activity : Sulfoxides are known for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : There is evidence that sulfoxides can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapies.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimicrobial | Inhibits bacterial and fungal growth |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Signaling Modulation : Sulfoxides can influence cell signaling pathways that regulate inflammation and apoptosis.

- Enzyme Inhibition : They may act as inhibitors of specific enzymes involved in oxidative stress and inflammation.

- Gene Expression Regulation : Some studies suggest that sulfoxides can alter the expression of genes related to stress responses and immune functions.

Case Studies

-

Antioxidant Efficacy in Cell Models :

A study evaluated the antioxidant properties of various sulfoxides, including this compound, using MCF-7 breast cancer cells. The results demonstrated a significant reduction in oxidative stress markers upon treatment with the compound, indicating its potential as a protective agent against cellular damage caused by reactive oxygen species (ROS) . -

Anti-inflammatory Potential :

In an animal model of induced arthritis, administration of this compound resulted in decreased inflammation and joint swelling. The compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions . -

Antimicrobial Activity Assessment :

A recent study tested the antimicrobial efficacy of this compound against various pathogens including E. coli and S. aureus. The results indicated a significant inhibitory effect on bacterial growth, supporting its application in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.